

# A Guide to the Spectroscopic Characterization of Pyrazole-4-carbaldehydes

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## Compound of Interest

Compound Name: *3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde*

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## Introduction: The Significance of Pyrazole-4-carbaldehydes and Their Spectroscopic Fingerprints

Pyrazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features make them valuable scaffolds in drug discovery and materials science.<sup>[1][2]</sup> The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, coupled with a reactive aldehyde group at the 4-position, allows for diverse chemical modifications, leading to compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.<sup>[1][2][3][4]</sup>

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. For scientists working with pyrazole-4-carbaldehydes, a multi-faceted spectroscopic approach is indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture. This guide offers an in-depth exploration of the characteristic spectroscopic data for pyrazole-4-carbaldehydes, grounded in the principles of each technique and supported by practical, field-proven insights. Our focus will be on not just presenting data, but on understanding the causal relationships between molecular structure

and spectral output, thereby empowering researchers to confidently characterize these important molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For pyrazole-4-carbaldehydes, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the integrity of the pyrazole core and the presence of the crucial carbaldehyde functionality.

### Expertise in Action: Interpreting $^1\text{H}$ NMR Spectra

The  $^1\text{H}$  NMR spectrum provides a map of the proton environments within a molecule. The chemical shift ( $\delta$ ) of a proton is highly sensitive to its electronic surroundings. In pyrazole-4-carbaldehydes, the electron-withdrawing nature of the aldehyde group and the aromaticity of the pyrazole ring result in distinct and predictable chemical shifts.

- **Aldehyde Proton (CHO):** This is one of the most characteristic signals. It appears as a singlet in the downfield region of the spectrum, typically between  $\delta$  9.5 and 10.5 ppm.[5][6] Its significant deshielding is a direct consequence of the magnetic anisotropy of the carbonyl group and the inductive effect of the oxygen atom.[7]
- **Pyrazole Ring Protons (H3 and H5):** In a simple  $^1\text{H}$ -pyrazole-4-carbaldehyde, the protons at positions 3 and 5 are chemically equivalent and appear as a single, sharp singlet. However, in substituted pyrazoles, these protons become distinct. The H5 proton, being adjacent to the N-substituted nitrogen (N1), typically resonates further downfield than the H3 proton. For instance, in 3-(2-chloroethoxy)-1-(4-methoxyphenyl)- $^1\text{H}$ -pyrazole-4-carbaldehyde, the H5 proton appears as a singlet at  $\delta$  8.15 ppm.[8] The precise chemical shifts are influenced by the nature of the substituents on the ring and at the N1 position.

### Delving Deeper with $^{13}\text{C}$ NMR Spectroscopy

$^{13}\text{C}$  NMR spectroscopy complements  $^1\text{H}$  NMR by providing a count of all unique carbon atoms and information about their chemical environment.

- **Carbonyl Carbon (C=O):** The aldehyde carbonyl carbon is highly deshielded and represents a hallmark signal in the  $^{13}\text{C}$  NMR spectrum, typically found in the  $\delta$  185–200 ppm range.[7] Its downfield shift is attributed to the polarization of the C=O bond.
- **Pyrazole Ring Carbons (C3, C4, C5):** The chemical shifts of the pyrazole ring carbons are also diagnostic. The C4 carbon, to which the aldehyde is attached, is typically observed around  $\delta$  110–125 ppm. The C3 and C5 carbons resonate further downfield, often in the  $\delta$  130–155 ppm range, with their exact positions depending heavily on the substituents present.[9] For example, in 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the C3, C4, and C5 carbons were assigned chemical shifts through advanced NMR experiments like HSQC and HMBC.[8]

Techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, which aids in the complete assignment of the carbon skeleton.[8]

## Data Summary: NMR of Representative Pyrazole-4-carbaldehydes

Compound	Solvent	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8]	$\text{CDCl}_3$	9.88 (s, 1H, CHO), 8.15 (s, 1H, H5), 7.58 (d, 2H), 6.99 (d, 2H), 4.45 (t, 2H), 3.87 (s, 3H), 3.86 (t, 2H)	185.7 (CHO), 160.0 (C3), 151.2 (C-OAr), 140.7 (C5), 132.4 (C-NAr), 121.7 (CH Ar), 118.8 (C4), 114.7 (CH Ar), 68.9 (CH <sub>2</sub> ), 55.6 (OCH <sub>3</sub> ), 41.5 (CH <sub>2</sub> )
1-Methyl-1H-pyrazole-4-carbaldehyde[10]	-	Data not specified in abstract	Data not specified in abstract
1H-Pyrazole-4-carbaldehyde[11]	-	Data not specified in abstract	Data not specified in abstract

## Protocol for NMR Sample Preparation and Data Acquisition

A self-validating NMR experiment begins with meticulous sample preparation and adherence to standard operating procedures.

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the pyrazole-4-carbaldehyde derivative.
  - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial. Ensure the sample is fully dissolved.
  - Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
  - Before inserting the sample, ensure you are wearing appropriate personal protective equipment (safety goggles).[\[4\]](#)[\[12\]](#)
  - Carefully insert the NMR tube into a spinner turbine, adjusting the depth using a gauge to ensure the sample is centered in the detection coil.[\[13\]](#)
  - Place the sample into the NMR magnet.[\[13\]](#)
  - Lock the magnetic field onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra. This is typically an automated or semi-automated process on modern spectrometers.
  - Acquire a standard  $^1\text{H}$  spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Following  $^1\text{H}$  acquisition, set up and run the  $^{13}\text{C}$  NMR experiment. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans and a longer acquisition time are required.
  - If necessary, perform advanced 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.

# Infrared (IR) Spectroscopy: Probing Functional Groups through Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.<sup>[15][16][17]</sup> It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.<sup>[3][15]</sup>

## Causality in IR Spectra: Why Bands Appear Where They Do

For pyrazole-4-carbaldehydes, the IR spectrum is dominated by a few key absorptions that provide clear evidence for the core structural motifs.

- **Carbonyl (C=O) Stretch:** This is typically the most intense and diagnostic peak in the spectrum. For an aromatic aldehyde like a pyrazole-4-carbaldehyde, where the carbonyl group is conjugated with the pyrazole ring, this absorption appears as a strong, sharp band in the range of 1660–1705  $\text{cm}^{-1}$ .<sup>[5][10]</sup> The conjugation lowers the vibrational frequency compared to a saturated aldehyde (which appears around 1730  $\text{cm}^{-1}$ ) because it weakens the C=O double bond character.<sup>[5][10]</sup> For example, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde shows a strong C=O peak at 1667  $\text{cm}^{-1}$ .<sup>[8]</sup>
- **Aldehyde C-H Stretch:** Another key feature for an aldehyde is the C-H stretching vibration of the formyl group. This typically appears as two weak to medium bands, one near 2820  $\text{cm}^{-1}$  and another near 2720  $\text{cm}^{-1}$ .<sup>[5][7][10]</sup> The presence of these bands is a strong confirmation of the aldehyde functionality.<sup>[5][10]</sup>
- **Ring Vibrations (C=C, C=N):** The pyrazole ring itself gives rise to a series of absorptions in the 1400–1600  $\text{cm}^{-1}$  region due to C=C and C=N stretching vibrations. These bands confirm the presence of the heterocyclic aromatic system.
- **Fingerprint Region:** The region below 1500  $\text{cm}^{-1}$  is known as the fingerprint region.<sup>[16][17]</sup> It contains a complex pattern of absorptions from various single-bond stretching and bending vibrations that are unique to the molecule as a whole. While difficult to interpret from first principles, it is invaluable for confirming the identity of an unknown by comparison with a reference spectrum.<sup>[3][16]</sup>

## Data Summary: Key IR Absorptions for Pyrazole-4-carbaldehydes

Compound	$\nu(\text{C=O}) \text{ cm}^{-1}$	$\nu(\text{C-H aldehyde}) \text{ cm}^{-1}$	Other Key Bands ( $\text{cm}^{-1}$ )
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8]	1667	Not specified	Aromatic C=C and C=N stretches
General Aromatic Aldehyde[5]	1705	~2820, ~2720	-

## Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern sampling technique that allows for the analysis of solid or liquid samples with minimal to no preparation.[11][18][19]

- Instrument Preparation:
  - Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.
- Sample Application:[19]
  - Place a small amount of the solid pyrazole-4-carbaldehyde powder directly onto the ATR crystal.
  - Lower the press arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
- Data Collection:

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The entire process usually takes less than a minute.[20]
- Cleaning:
  - After the measurement, raise the press arm, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) on a soft tissue.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions.[8] It provides two critical pieces of information for structure elucidation: the molecular weight of the compound and, through fragmentation patterns, clues about its structural components.

## High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful variant of MS that measures  $m/z$  values with extremely high accuracy (typically to four or five decimal places).[21][22][23] This precision allows for the unambiguous determination of a compound's elemental formula.[21][23] For a novel pyrazole-4-carbaldehyde, obtaining an HRMS measurement is a crucial step to validate its identity. For example, the molecular ion  $[M+H]^+$  for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was observed at  $m/z$  281.0691, which closely matched the calculated value of 281.0687 for the formula  $C_{13}H_{14}ClN_2O_3$ , confirming the compound's composition.[8]

## Understanding Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure.

- Molecular Ion ( $M^+$ ): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its  $m/z$  value gives the nominal molecular weight.

Aldehydes and ketones generally show a moderately intense molecular ion peak.[7]

- $\alpha$ -Cleavage: A common fragmentation pathway for carbonyl compounds is the cleavage of the bond adjacent to the carbonyl group ( $\alpha$ -cleavage).[6][24] For pyrazole-4-carbaldehydes, this could involve the loss of the formyl proton (M-1) or cleavage of the C4-CHO bond.[24]
- Pyrazole Ring Fragmentation: The pyrazole ring itself undergoes characteristic fragmentation, often involving the cleavage of the weak N-N bond.[25] The fragmentation is highly dependent on the nature and position of substituents on the ring.[25][26][27] Common fragmentation pathways include the loss of HCN, N<sub>2</sub>, or other small neutral molecules.[26]

## Data Summary: Mass Spectrometry of Pyrazole-4-carbaldehydes

Compound	Ionization Mode	Observed [M+H] <sup>+</sup> or M <sup>+</sup> (m/z)	Key Fragments (m/z)
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8]	ESI-HRMS	281.0691 [M+H] <sup>+</sup>	Not specified
1-Methyl-1H-pyrazole-4-carbaldehyde[10]	GC-MS (EI)	110 (M <sup>+</sup> )	109 (M-H) <sup>+</sup> , 42

## Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

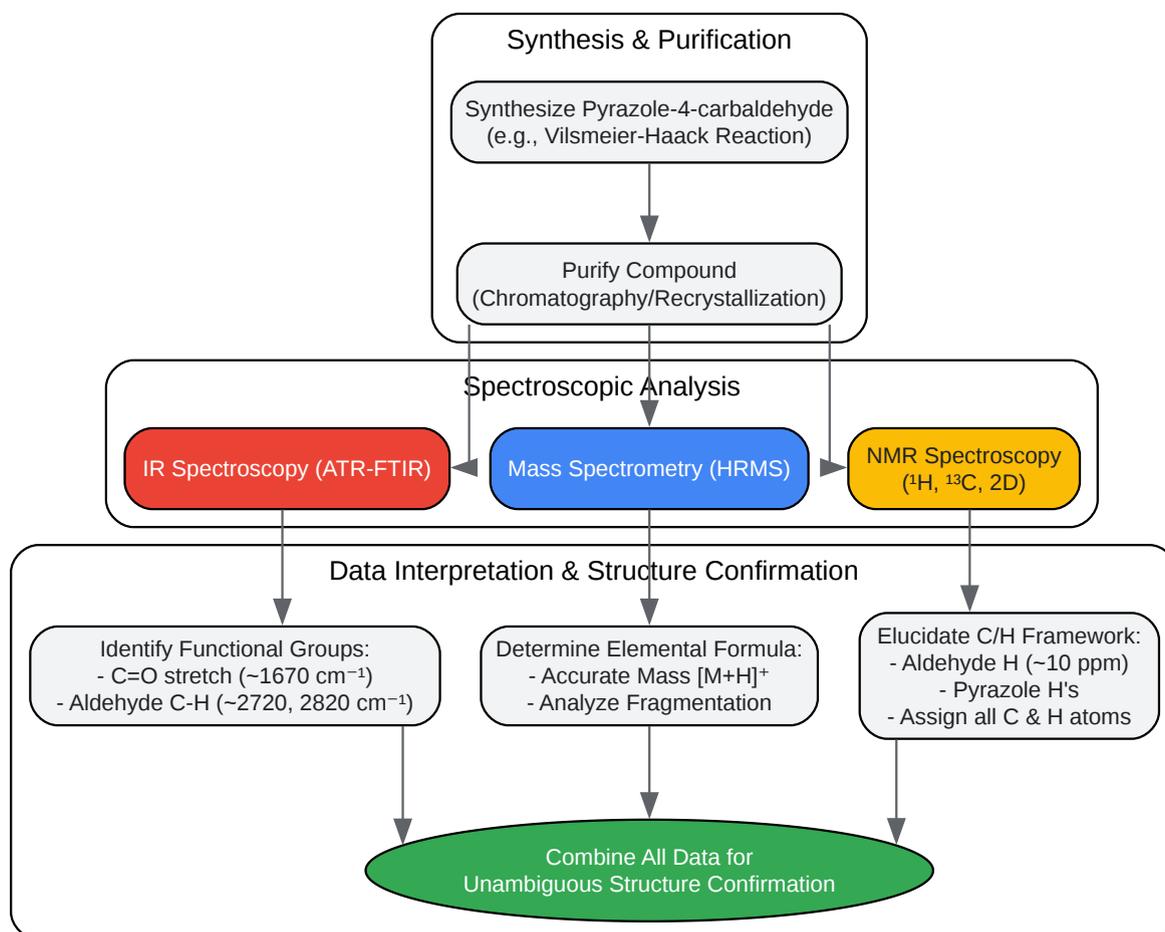
The following is a general procedure for obtaining an HRMS spectrum using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[22]

- Sample Preparation:
  - Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

- A small amount of an acid (like formic acid) is often added to promote protonation and the formation of  $[M+H]^+$  ions in positive ion mode.
- Infusion and Ionization:[22][23]
  - The sample solution is introduced into the ESI source at a low flow rate via a syringe pump.
  - A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.
  - The solvent evaporates from the droplets, leading to the formation of gas-phase ions (e.g.,  $[M+H]^+$ ).
- Mass Analysis and Detection:[22][23]
  - The ions are guided into the high-resolution mass analyzer.
  - The analyzer separates the ions based on their precise  $m/z$  ratio.
  - The detector records the abundance of each ion, generating the high-resolution mass spectrum.
- Data Processing:
  - The acquired spectrum is processed to determine the accurate mass of the molecular ion.
  - This experimental mass is then used with software to generate a list of possible elemental compositions within a specified mass tolerance (e.g.,  $\pm 5$  ppm).

## Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.



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Caption: Integrated workflow for the characterization of pyrazole-4-carbaldehydes.

## Conclusion

The structural characterization of pyrazole-4-carbaldehydes is a systematic process that relies on the synergistic application of modern spectroscopic techniques.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide the detailed framework of the molecule, IR spectroscopy rapidly confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. By understanding the fundamental principles behind each technique and the characteristic spectral features of this compound class—from

the downfield shift of the aldehyde proton in NMR to the conjugation-affected carbonyl stretch in IR—researchers can confidently synthesize, identify, and utilize these valuable chemical entities in the advancement of science and medicine.

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